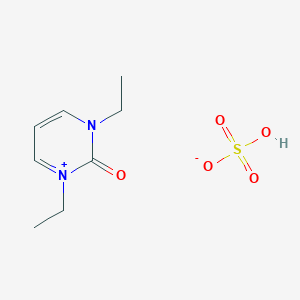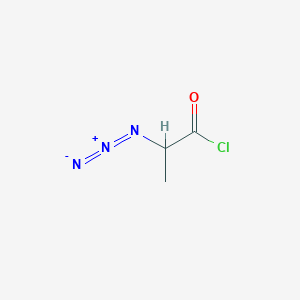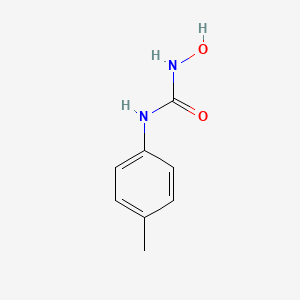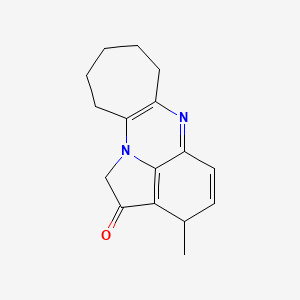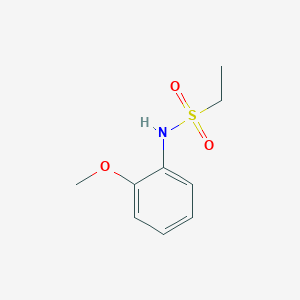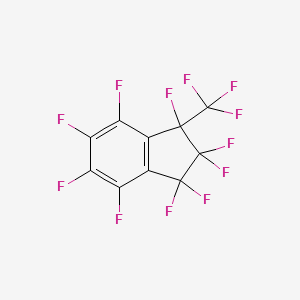
1,1,2,2,3,4,5,6,7-Nonafluoro-3-(trifluoromethyl)-2,3-dihydro-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2,3,4,5,6,7-Nonafluoro-3-(trifluoromethyl)-2,3-dihydro-1H-indene is a fluorinated organic compound known for its unique chemical structure and properties. The compound is characterized by the presence of multiple fluorine atoms, which contribute to its high stability and reactivity. It is used in various scientific research applications due to its distinctive chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,4,5,6,7-Nonafluoro-3-(trifluoromethyl)-2,3-dihydro-1H-indene typically involves the fluorination of indene derivatives. The reaction conditions often require the use of strong fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled temperatures and pressures. The process may also involve catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The production methods are designed to ensure high yield and purity of the final product, with stringent safety measures in place to handle the hazardous materials involved.
Análisis De Reacciones Químicas
Types of Reactions
1,1,2,2,3,4,5,6,7-Nonafluoro-3-(trifluoromethyl)-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, often requiring controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, which retain the core indene structure while incorporating new functional groups. These products are valuable intermediates in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
1,1,2,2,3,4,5,6,7-Nonafluoro-3-(trifluoromethyl)-2,3-dihydro-1H-indene is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of advanced materials and fluorinated compounds.
Biology: The compound is used in studies involving fluorinated biomolecules and their interactions.
Medicine: Research into fluorinated pharmaceuticals often involves this compound due to its stability and bioactivity.
Industry: It is employed in the development of high-performance materials, including polymers and coatings, due to its unique properties.
Mecanismo De Acción
The mechanism by which 1,1,2,2,3,4,5,6,7-Nonafluoro-3-(trifluoromethyl)-2,3-dihydro-1H-indene exerts its effects involves interactions with molecular targets through its fluorine atoms. These interactions can influence the compound’s reactivity, stability, and binding affinity to various substrates. The pathways involved often include electron transfer processes and the formation of stable complexes with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,2,3,4,4,5,6,7-Nonafluoro-8-methylnaphthalene
- 1,1,2,2,3,4,5,6,7-Nonafluoro-3-(trifluoromethyl)indene
Uniqueness
1,1,2,2,3,4,5,6,7-Nonafluoro-3-(trifluoromethyl)-2,3-dihydro-1H-indene stands out due to its high degree of fluorination, which imparts exceptional stability and reactivity
Propiedades
Número CAS |
56594-69-5 |
|---|---|
Fórmula molecular |
C10F12 |
Peso molecular |
348.09 g/mol |
Nombre IUPAC |
1,1,2,2,3,4,5,6,7-nonafluoro-3-(trifluoromethyl)indene |
InChI |
InChI=1S/C10F12/c11-3-1-2(4(12)6(14)5(3)13)8(16,17)9(18,19)7(1,15)10(20,21)22 |
Clave InChI |
QFEAAXPVUPDIKO-UHFFFAOYSA-N |
SMILES canónico |
C12=C(C(=C(C(=C1F)F)F)F)C(C(C2(C(F)(F)F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(2-Aminoethyl)-4,5-dihydro-1H-imidazol-2-yl]octadecan-1-one](/img/structure/B14629942.png)
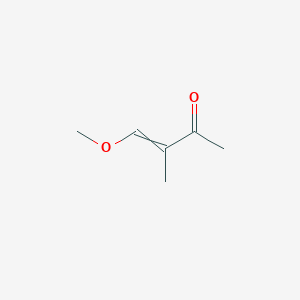
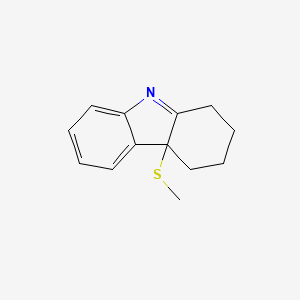
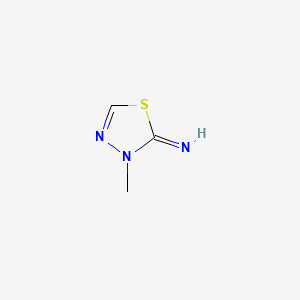
![5H-Furo[3,2-g][1]benzopyran, 2,3,6,7-tetrahydro-](/img/structure/B14629955.png)
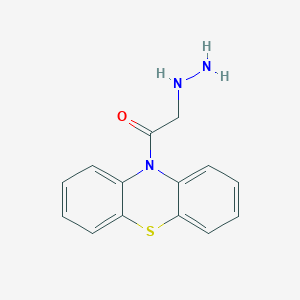
![Di([1,1'-biphenyl]-2-yl)ditellane](/img/structure/B14629971.png)
![[(1R)-2,2,4-Trimethylcyclopent-3-en-1-yl]acetaldehyde](/img/structure/B14629987.png)
